2-[3-[[4-[(3-Nitroacridin-9-yl)amino]phenyl]sulfamoyl]propyl]guanidine
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Overview
Description
NSC177365, also known as PD011813, is a chemical compound with the molecular formula C23H23N7O4S.ClH. It is known for its role as an hTERT transcriptional repressor, which acts in the early stages of the G-quadruplex folding pathway .
Preparation Methods
The synthesis of NSC177365 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions involving the coupling of various aromatic compounds.
Functionalization: The core structure is then functionalized with specific groups to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
NSC177365 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions can be used to replace specific groups on the compound with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
NSC177365 has several scientific research applications, including:
Biological Research: The compound’s ability to act as an hTERT transcriptional repressor makes it useful in studying the regulation of telomerase activity and its role in cellular aging and cancer.
Chemical Research: NSC177365 can be used as a model compound to study the effects of various chemical modifications on its biological activity.
Mechanism of Action
The mechanism of action of NSC177365 involves its role as an hTERT transcriptional repressor. It acts in the early stages of the G-quadruplex folding pathway, which is crucial for the regulation of telomerase activity. By inhibiting hTERT transcription, NSC177365 can reduce the activity of telomerase, leading to decreased cellular proliferation and increased sensitivity to radiation therapy .
Comparison with Similar Compounds
NSC177365 can be compared with other similar compounds, such as NSC228155, NSC94600, and NSC317003. These compounds also exhibit activity in modulating radiation responses in cancer cells, but NSC177365 is unique in its robust single-agent activity even at low doses . This makes it a particularly promising candidate for further research and development in cancer therapy.
Similar Compounds
- NSC228155
- NSC94600
- NSC317003
Properties
CAS No. |
63345-17-5 |
---|---|
Molecular Formula |
C23H24ClN7O4S |
Molecular Weight |
530.0 g/mol |
IUPAC Name |
2-[3-[[4-[(3-nitroacridin-9-yl)amino]phenyl]sulfamoyl]propyl]guanidine;hydrochloride |
InChI |
InChI=1S/C23H23N7O4S.ClH/c24-23(25)26-12-3-13-35(33,34)29-16-8-6-15(7-9-16)27-22-18-4-1-2-5-20(18)28-21-14-17(30(31)32)10-11-19(21)22;/h1-2,4-11,14,29H,3,12-13H2,(H,27,28)(H4,24,25,26);1H |
InChI Key |
OPSGDYHBXKMPNO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])NC4=CC=C(C=C4)NS(=O)(=O)CCCN=C(N)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])NC4=CC=C(C=C4)NS(=O)(=O)CCCN=C(N)N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GTC365; GTC-365; GTC 365; NSC177365; NSC-177365; NSC 177365 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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